[1,4]Benzodioxino[2,3-g]isoquinoline, 5,12-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline is a complex organic compound with the molecular formula C17H13NO2. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline typically involves multiple steps. One common route starts with the chloromethylation of dibenzo[b,e][1,4]dioxin, followed by a series of reactions to form the desired tetracyclic structure . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Analyse Chemischer Reaktionen
5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline include other isoquinoline derivatives, such as:
Benz[g]isoquinoline-5,10-dione: Known for its antibacterial and antifungal activities.
[1,4]benzodioxino[2,3-g]isoquinoline: Another derivative with similar structural features.
The uniqueness of 5,12-Dimethylbenzo[5,6][1,4]dioxino[2,3-g]isoquinoline lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other isoquinoline derivatives .
Eigenschaften
CAS-Nummer |
204459-33-6 |
---|---|
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
5,12-dimethyl-[1,4]benzodioxino[2,3-g]isoquinoline |
InChI |
InChI=1S/C17H13NO2/c1-10-12-7-8-18-9-13(12)11(2)17-16(10)19-14-5-3-4-6-15(14)20-17/h3-9H,1-2H3 |
InChI-Schlüssel |
GOLRTZAKBMGUEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CN=CC2=C(C3=C1OC4=CC=CC=C4O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.